molecular formula C5H8F3N3O B1383323 1-Amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one CAS No. 1715035-12-3

1-Amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one

Cat. No.: B1383323
CAS No.: 1715035-12-3
M. Wt: 183.13 g/mol
InChI Key: FFWAMDCYSPPCGG-UHFFFAOYSA-N
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Description

“1-Amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one” is a chemical compound with the CAS Number: 1715035-12-3 . It has a molecular weight of 183.13 .

Physical and Chemical Properties The compound is a liquid at room temperature . Its IUPAC Name is this compound and its Inchi Code is 1S/C5H8F3N3O/c6-5(7,8)3-10-1-2-11(9)4(10)12/h1-3,9H2 .

Scientific Research Applications

Stereoselective Synthesis of Imidazolidin-4-ones

  • Application : Imidazolidin-4-ones, which are structurally related to 1-Amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one, are used in the stereoselective synthesis of various biologically active compounds. They show potential in antimalarial activity, antiproliferative activity for melanoma, and in peptidomimetics. These compounds are crucial in the synthesis of amino acids and as chiral building blocks in natural product synthesis (Xu et al., 2010).

Synthesis from 1,3-Diols or 3-Amino Alcohols

  • Application : A general and efficient method for synthesizing imidazolidin-2-ones directly from 1,3-diols and 3-amino alcohols has been developed, which could be relevant for compounds structurally similar to this compound (He et al., 2014).

Solid-Phase Synthesis

  • Application : There's a general solid-phase synthesis method for 1,2,5-trisubstituted imidazolidin-4-ones, which is relevant for the synthesis of related compounds. This method incorporates a microwave-assisted condensation, simplifying the synthesis process (Qin et al., 2009).

Amino Acid Conjugates for Anticancer Prodrugs

  • Application : The amino acid conjugates of imidazolidin-2-one derivatives have shown promising results as water-soluble anticancer prodrugs. These derivatives, related to this compound, exhibit potent anti-cancer activity in vitro (Lee et al., 2014).

Synthesis of Highly Functionalized Derivatives

  • Application : Imidazolidin-4-ones, similar to this compound, are used in the synthesis of highly functionalized derivatives, which are essential in pharmaceuticals for their anticonvulsant, antiarrhythmic, and anti-diabetic properties (Luis et al., 2009).

Safety and Hazards

The compound is considered hazardous and has the following hazard statements: H302, H312, H315, H318, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

1-amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N3O/c6-5(7,8)3-10-1-2-11(9)4(10)12/h1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWAMDCYSPPCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1715035-12-3
Record name 1-amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 250-mL round-bottom flask, was placed a solution of phenyl N-(2-chloroethyl)-N-(2,2,2-trifluoroethyl)carbamate (5.6 g, 19.88 mmol, 1.00 equiv) in ethanol (100 mL), NH2NH2.H2O (10 mL, 80%). The resulting solution was heated to reflux overnight in an oil bath. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate (1:1). This resulted in 0.8 g (22%) of 1-amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one as colorless oil. (ES, m/z): 184 [M+H]+
Name
phenyl N-(2-chloroethyl)-N-(2,2,2-trifluoroethyl)carbamate
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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